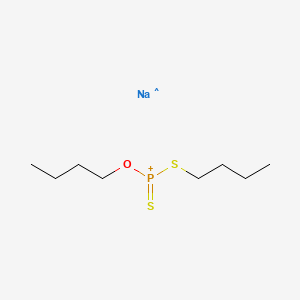

Sodium Dibutyldithiophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium Dibutyldithiophosphate is an organophosphorus compound widely used in the mining industry as a flotation agent. It is known for its effectiveness in the flotation of sulfide ores, particularly those containing copper, lead, and zinc. This compound is also utilized in the beneficiation of precious metals such as gold and silver.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Sodium Dibutyldithiophosphate is studied for its coordination chemistry and its ability to form stable complexes with various metal ions. This property is leveraged in the development of new flotation reagents and in the study of metal-ligand interactions.

Biology and Medicine: While its primary application is in the mining industry, research is also being conducted to explore the potential biological activities of this compound. Studies are investigating its interactions with biological molecules and its potential use in medical diagnostics.

Industry: In the industrial sector, this compound is extensively used in the flotation of sulfide ores. Its effectiveness in improving the recovery rates of valuable metals makes it a critical reagent in the mining industry.

Wirkmechanismus

Sodium Dibutyldithiophosphate is used as a collector in the flotation processing of Cu-Au, complex polymetallic, and precious metal ores . It exhibits higher selectivity and flotation rates for Cu sulfides, galena, and precious metal values in the presence of other gangue sulfides, compared to traditionally used collectors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium Dibutyldithiophosphate is typically synthesized through the reaction of phosphorus pentasulfide with butanol, followed by neutralization with sodium hydroxide. The reaction conditions involve maintaining a controlled temperature to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified and concentrated to achieve the required specifications for its application in flotation processes.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium Dibutyldithiophosphate primarily undergoes substitution reactions where it interacts with metal ions to form metal-dithiophosphate complexes. These reactions are crucial in the flotation process as they enhance the hydrophobicity of the mineral particles, facilitating their separation from the ore.

Common Reagents and Conditions: The common reagents used in these reactions include metal salts such as copper sulfate, lead nitrate, and zinc sulfate. The reactions are typically carried out in aqueous solutions under controlled pH conditions to optimize the formation of the desired complexes.

Major Products Formed: The major products formed from these reactions are metal-dithiophosphate complexes, which are essential for the effective flotation of sulfide minerals.

Vergleich Mit ähnlichen Verbindungen

- Sodium Diisobutyldithiophosphate

- Sodium Diethyl Dithiophosphate

- Potassium Amyl Xanthate

Comparison: Sodium Dibutyldithiophosphate is unique in its ability to form stable complexes with a wide range of metal ions, making it highly effective in the flotation of various sulfide ores. Compared to Sodium Diisobutyldithiophosphate, it offers better selectivity and flotation rates for certain metals. Sodium Diethyl Dithiophosphate and Potassium Amyl Xanthate are also used as flotation agents, but they differ in their chemical structures and the specific ores they are most effective with.

Eigenschaften

InChI |

InChI=1S/C8H18OPS2.Na/c1-3-5-7-9-10(11)12-8-6-4-2;/h3-8H2,1-2H3;/q+1; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRYWGWRGZRADS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO[P+](=S)SCCCC.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NaOPS2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721177 |

Source

|

| Record name | PUBCHEM_57346445 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10533-41-2 |

Source

|

| Record name | PUBCHEM_57346445 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4R,5S)-rel-(9CI)](/img/new.no-structure.jpg)

![methyl (3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B576559.png)